molecular formula C7H6N4O2 B2392211 3-Nitro-4-azidotoluene CAS No. 20615-75-2

3-Nitro-4-azidotoluene

Cat. No.: B2392211
CAS No.: 20615-75-2
M. Wt: 178.151
InChI Key: GYBBGEGMFYCHPG-UHFFFAOYSA-N
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Description

3-Nitro-4-azidotoluene is an organic compound characterized by the presence of a methyl group, a nitro group, and an azide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-azidotoluene typically involves the nitration of 4-methylphenyl azide. The process begins with the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then converted to 4-methyl-2-nitrophenyl azide through a diazotization reaction followed by azidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4-azidotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C).

    Nucleophiles: Sodium azide (NaN3), potassium azide (KN3).

    Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Reduction Products: 4-Methyl-2-nitroaniline.

    Substitution Products: Various substituted phenyl azides.

    Cycloaddition Products: Triazole derivatives.

Mechanism of Action

The mechanism of action of 3-Nitro-4-azidotoluene involves the generation of reactive intermediates, such as nitrenes, upon exposure to heat or light. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The azide group is particularly reactive and can participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

1-azido-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-6(9-10-8)7(4-5)11(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBBGEGMFYCHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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